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molecular formula C20H25BrO B1334665 1-Bromo-4-(4-octoxyphenyl)benzene CAS No. 63619-66-9

1-Bromo-4-(4-octoxyphenyl)benzene

Cat. No. B1334665
M. Wt: 361.3 g/mol
InChI Key: JZJSOSKVBYYDHQ-UHFFFAOYSA-N
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Patent
US07265163B2

Procedure details

A mixture of 4-bromo-4′-hydroxybiphenyl (50.00 g, 0.2008 mol), 1-bromooctane (50.38 g, 0.2610 mol), potassium carbonate (47.11 g, 0.3414 mol) and butanone (500 cm3) was heated under reflux overnight. The cooled mixture was filtered and the solvent removed on a rotary evaporator. The crude solid was recrystallised from ethanol to yield a white crystalline solid (47.30 g, 66%, m.pt. 120° C.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50.38 g
Type
reactant
Reaction Step One
Quantity
47.11 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Br[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
50.38 g
Type
reactant
Smiles
BrCCCCCCCC
Name
Quantity
47.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 47.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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